molecular formula C16H14N4O2 B2822895 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1796965-38-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2822895
CAS No.: 1796965-38-2
M. Wt: 294.314
InChI Key: WYKUOCXHIRZYFF-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound integrates an imidazo[1,2-b]pyrazole moiety with a benzofuran carboxamide group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the imidazo[1,2-b]pyrazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo[1,2-b]pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction of the imidazo[1,2-b]pyrazole ring can yield various reduced imidazole derivatives.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: Similar structure but lacks the benzofuran moiety.

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide: Similar but with a furan ring instead of benzofuran.

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of the imidazo[1,2-b]pyrazole and benzofuran moieties, which may confer distinct chemical and biological properties not observed in similar compounds

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of approximately 298.35 g/mol. The compound features an imidazo[1,2-b]pyrazole moiety linked to a benzofuran-2-carboxamide structure, which is critical for its biological activity.

Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure exhibit various mechanisms of action:

  • Kinase Inhibition : Many pyrazole derivatives are known to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory effects on Aurora-A kinase, which plays a crucial role in cell cycle regulation and mitosis .
  • Androgen Receptor Modulation : Some studies suggest that related compounds act as antagonists to androgen receptors (AR), making them potential candidates for treating AR-dependent conditions such as prostate cancer .

Biological Activity in Cell Lines

The biological efficacy of this compound has been evaluated across several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Effect Observed Reference
MCF7 (Breast Cancer)0.01Significant cytotoxicity
A549 (Lung Cancer)26Growth inhibition
HepG2 (Liver Cancer)10.8Induced cell cycle arrest
HeLa (Cervical Cancer)11.8Synergistic cytotoxicity with doxorubicin

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of similar compounds:

  • Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited potent antiproliferative effects against various cancer cell lines, including MCF7 and A549. The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer agent .
  • Neurological Applications : There is emerging evidence that imidazo[1,2-b]pyrazole derivatives could modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases . This aligns with findings that certain pyrazole compounds can influence pathways related to pain and inflammation.
  • Safety Profile : Preliminary assessments indicate a favorable safety profile for related compounds, with low potential for drug-drug interactions and sufficient solubility for therapeutic use .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(14-11-12-3-1-2-4-13(12)22-14)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-11H,7-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKUOCXHIRZYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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